molecular formula C8H12N2 B6194049 1-methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole CAS No. 2640902-46-9

1-methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole

Cat. No.: B6194049
CAS No.: 2640902-46-9
M. Wt: 136.2
InChI Key:
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Description

1-Methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group and a 2-methylprop-1-en-1-yl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrazole with 2-methylprop-1-en-1-yl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the halide, resulting in the formation of the desired product .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

1-Methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Major products formed from these reactions include various substituted pyrazoles, which can be further utilized in different applications.

Scientific Research Applications

1-Methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its interactions with biological macromolecules provide insights into the mechanisms of various biochemical processes.

    Medicine: Research has shown potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties. It is being investigated for its role in the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The pathways involved in these interactions are often complex and require further research to fully elucidate .

Comparison with Similar Compounds

1-Methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole involves the reaction of 1-methyl-1H-pyrazole with 2-methylpropenal in the presence of a base.", "Starting Materials": [ "1-methyl-1H-pyrazole", "2-methylpropenal", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 1-methyl-1H-pyrazole in a solvent", "Add a base to the solution to deprotonate the pyrazole ring", "Add 2-methylpropenal to the solution and stir at room temperature for several hours", "Quench the reaction with an acid to protonate the pyrazole ring", "Extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS No.

2640902-46-9

Molecular Formula

C8H12N2

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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